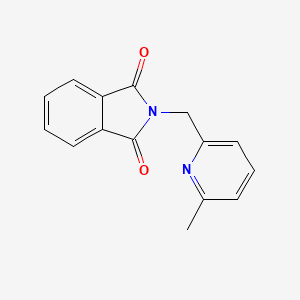

2-((6-Methylpyridin-2-YL)methyl)isoindoline-1,3-dione

Cat. No. B8816759

Key on ui cas rn:

1190947-26-2

M. Wt: 252.27 g/mol

InChI Key: ODWRVJOMGSMNAS-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09321761B2

Procedure details

2.5 mL of Diisopropylazodicarboxylate in 1.5 mL of THF was added dropwise to a solution of 250 mg of (6-methylpyridin-2-yl)methanol, 2.8 g of Triphenylphosphine and 1.6 g of isoindoline-1,3-dione in anhydrous THF at room temperature. The reaction was stirred for 2 hours and monitored by TLC. Upon complection, the solvent was concentrated, the crude material was extracted in water and Chloroform 3 times and dried over Magnesium Sulfate. The crude was purified via ISCO Combi-Flash to yield 2-((6-methylpyridin-2-yl)methyl)isoindoline-1,3-dione. 350 mg of 2-((6-methylpyridin-2-yl)methyl)isoindoline-1,3-dione was treated with 440 μL of Hydrazine Monohydrate in EtOH and refluxed for several hours to yield (6-methylpyridin-2-yl)methanamine. The crude (6-methylpyridin-2-yl)methanamine was evaporated and directly coupled to 50 mg of 3-chloro-4-(4-chloro-3-(pyridin-2-yl)phenylcarbamoyl)benzoic acid via Procedure G. The crude product was purified on reverse phase HPLC to yield 2-chloro-N1-(4-chloro-3-(pyridin-2-yl)phenyl)-N4-((6-methylpyridin-2-yl)methyl)terephthalamide. MS (Q1) 491.1 (M)+.

Identifiers

|

REACTION_CXSMILES

|

CC(OC(/N=N/C(OC(C)C)=O)=O)C.[CH3:15][C:16]1[N:21]=[C:20]([CH2:22]O)[CH:19]=[CH:18][CH:17]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:43]1(=[O:53])[C:51]2[C:46](=[CH:47][CH:48]=[CH:49][CH:50]=2)[C:45](=[O:52])[NH:44]1>C1COCC1>[CH3:15][C:16]1[N:21]=[C:20]([CH2:22][N:44]2[C:45](=[O:52])[C:46]3[C:51](=[CH:50][CH:49]=[CH:48][CH:47]=3)[C:43]2=[O:53])[CH:19]=[CH:18][CH:17]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)OC(=O)/N=N/C(=O)OC(C)C

|

|

Name

|

|

|

Quantity

|

250 mg

|

|

Type

|

reactant

|

|

Smiles

|

CC1=CC=CC(=N1)CO

|

|

Name

|

|

|

Quantity

|

2.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

1.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(NC(C2=CC=CC=C12)=O)=O

|

|

Name

|

|

|

Quantity

|

1.5 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction was stirred for 2 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Upon complection, the solvent was concentrated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the crude material was extracted in water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

Chloroform 3 times and dried over Magnesium Sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude was purified via ISCO Combi-Flash

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=CC=CC(=N1)CN1C(C2=CC=CC=C2C1=O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |